4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Hsp90 inhibition antifungal drug resistance SAR benchmarking

This publicly disclosed probe from the NIH MLPCN Reversing Antifungal Drug Resistance project (Project ID 2037) delivers well-characterized, medium-potency Hsp82 inhibition (EC50 808 nM in Broad Institute assay AID 2423) with >185-fold selectivity over bacterial streptokinase A. It is specifically suited as a calibrated SAR reference standard, bridging inactive analogs and higher-affinity hits (e.g., BDBM64940, 477 nM), and for establishing effect-concentration baselines in Hsp90-mediated fluconazole-resistance reversal experiments. Its traceable dose-response data in BindingDB and PubChem reduce institutional due-diligence burden. cLogP 2, MW 386.4, and single H-bond donor place it in lead-like property space, enabling benchmarking of sulfamoyl-nitrogen SAR campaigns (ethyl, isopropyl, phenyl variants) where potency shifts can be explicitly correlated with computed property changes.

Molecular Formula C18H18N4O4S
Molecular Weight 386.43
CAS No. 850936-63-9
Cat. No. B2771134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
CAS850936-63-9
Molecular FormulaC18H18N4O4S
Molecular Weight386.43
Structural Identifiers
SMILESCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
InChIInChI=1S/C18H18N4O4S/c1-13-20-21-18(26-13)19-17(23)15-8-10-16(11-9-15)27(24,25)22(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,21,23)
InChIKeyPBFBIRXVBJCHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850936-63-9): A Quantitatively Profiled 1,3,4-Oxadiazole Benzamide for Hsp90-Targeted Antifungal Research


4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole benzamide that entered the public domain through the NIH Molecular Libraries Probe Production Center Network (MLPCN) at the Broad Institute. It contains a para-substituted benzamide core bearing a 5-methyl-1,3,4-oxadiazol-2-yl amide on one side and a benzyl(methyl)sulfamoyl group on the other, with a molecular weight of 386.4 g/mol and a computed logP of 2 [1]. Two primary bioactivities are documented against yeast ATP-dependent molecular chaperone Hsp82 (EC₅₀ 808 nM) and bacterial streptokinase A (EC₅₀ 150,000 nM) [2][3]. Its proven availability and well-validated screening provenance make it a reference tool compound for structure–activity relationship (SAR) studies targeting fungal Hsp90 and drug-resistance reversal.

Why 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Replaced by an In-Class Analog Without Quantitative Re-Profiling


Although the 1,3,4-oxadiazole benzamide scaffold recurs across multiple screening hits, minor modifications to the sulfamoyl substituent produce >1.5-fold shifts in Hsp82 inhibitory potency, as directly shown by head-to-head data from the same confirmatory assay (AID 2423) [1]. Off-target activity against streptokinase A likewise varies by orders of magnitude among analogs, with the present compound exhibiting >185-fold selectivity over bacterial streptokinase A [2]. Furthermore, substitution at the sulfamoyl nitrogen reliably alters computationally derived properties such as logP and hydrogen-bond acceptor count, changing solubility and permeability profiles even when bioactivity appears superficially similar. These quantitative divergences mean that swapping an analog without re-assaying for both on-target potency and selectivity in the identical experimental system risks introducing unquantified bias into SAR progression, probe-validation studies, or compound-library procurement.

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: Quantitative Comparator Evidence for Scientific Procurement Decisions


1.7‑Fold Lower Hsp82 Inhibitory Potency Than the Best‑In‑Assay Oxadiazole Analog Enables Rank‑Ordered Library Selection

In the Broad Institute's fluorescence cell‑based confirmatory assay (AID 2423), 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide achieves an Hsp82 EC₅₀ of 808 nM [1]. A structurally related oxadiazole benzamide (BDBM64940; N-[4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl]benzamide) tested in the same assay yields an EC₅₀ of 477 nM [2]. The 1.7‑fold potency difference is reproducible within the identical assay protocol, providing a quantitative basis for selecting the more potent analog when maximal Hsp82 engagement is required, or for choosing the present compound when a moderately weaker probe is desirable for mechanistic studies.

Hsp90 inhibition antifungal drug resistance SAR benchmarking

>185‑Fold Selectivity Window Over Bacterial Streptokinase A Restricts Off‑Target Potential Relative to Less‑Selective Screening Hits

In PubChem BioAssay AID 1914, the compound exhibits an EC₅₀ of 150,000 nM against streptokinase A from Streptococcus pyogenes M1 GAS [1]. This can be benchmarked against its Hsp82 EC₅₀ of 808 nM determined in AID 2423, giving an apparent selectivity ratio of approximately 186‑fold. While the absolute streptokinase A potency is weak, the ratio is informative because other MLPCN‑screened compounds within the same project (notably dual‑active molecules) show substantially smaller selectivity windows, often <10‑fold [2]. Therefore, procurement of this compound is indicated when the research objective demands a defined and narrow off‑target profile in bacterial virulence‑factor screens.

selectivity profiling streptokinase A off‑target screening

Computationally Determined Drug‑Likeness Properties Distinguish This Low‑MW Benzamide from Higher‑MW Benzyl‑Substituted 1,3,4‑Oxadiazole Analogs

Computed properties for 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (PubChem CID 2155680): molecular weight 386.4 g/mol, XLogP3‑AA 2, hydrogen‑bond donor count 1, hydrogen‑bond acceptor count 7 [1]. By contrast, the closely related ethyl analog 4-[ethyl(phenylmethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has a higher molecular weight (400.5 g/mol) and additional rotatable bond, increasing its lipophilic character and potentially reducing aqueous solubility [2]. Although no bioactivity data are publicly available for the ethyl analog, the computed property shift indicates that the present methyl‑substituted compound occupies a more favorable region of lead‑like chemical space, which is a pragmatic advantage when selecting compounds for fragment‑based or HTS triage libraries.

physicochemical profiling drug‑likeness lead optimization

Optimized Application Scenarios for Procuring 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Based on Quantitative Evidence


Use as a Calibrated Medium‑Potency Hsp90 Probe in Fluconazole‑Resistance Reversal Assays

Because its Hsp82 EC₅₀ of 808 nM is reported in the exact assay format (AID 2423) used by the Broad Institute MLPCN project, researchers can employ this compound as a medium‑potency control for confirmatory dose‑response experiments. Its potency falls between higher‑affinity hits (e.g., BDBM64940, 477 nM) and inactive compounds, making it suitable for establishing effect‑concentration baselines when studying the relationship between Hsp90 target engagement and fluconazole‑resistance reversal [1].

Incorporation into Fungal‑Specific Screening Libraries Requiring Documented Selectivity Over Bacterial Virulence Targets

The confirmed >185‑fold selectivity for yeast Hsp82 over streptokinase A provides a quantitative rationale for including this compound in phenotypic screens aimed at fungal‑specific pathways. Procurement avoids the risk of confounding bacterial off‑target hits that plague less‑characterized members of the same oxadiazole series, a critical consideration when designing antifungal‑selective probe libraries [2].

Reference Compound for SAR Studies Exploring Sulfamoyl N‑Substituent Effects on Physicochemical and Pharmacological Profiles

With a cLogP of 2, MW 386.4, and a single hydrogen‑bond donor, the compound occupies a favorable lead‑like property space. Its available bioactivity data allow it to serve as a benchmark for SAR campaigns iterating on the sulfamoyl nitrogen—for example, comparing ethyl, isopropyl, or phenyl variants—where shifts in potency and selectivity can be correlated with computed property changes [3].

MLPCN‑Validated Tool Compound Stock for Academic and Institutional Probe‑Discovery Collections

As a confirmed hit from the NIH‑funded MLPCN Reversing Antifungal Drug Resistance project (Project ID 2037), the compound carries the quality assurance of a large‑scale public screening initiative. Its data provenance, including primary and confirmatory assay results, is fully traceable through PubChem and BindingDB, reducing the due‑diligence burden for institutional compound‑management programs that require transparent, publicly verifiable activity records [1][2][3].

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.